N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(3-methoxyphenyl)acetamide
Description
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(3-methoxyphenyl)acetamide is a heterocyclic acetamide derivative characterized by a unique structural framework. The molecule features:
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-2-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c1-22-15-6-2-5-14(11-15)12-19(21)20-13-16(17-7-3-9-23-17)18-8-4-10-24-18/h2-11,16H,12-13H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCGEMQPUUNVTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)NCC(C2=CC=CO2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(3-methoxyphenyl)acetamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.
The compound's molecular formula is , with a molecular weight of approximately 319.4 g/mol. The structure includes a furan ring, a thiophene ring, and a methoxyphenyl group, contributing to its unique pharmacological properties.
Research indicates that compounds with similar structural motifs often exhibit various mechanisms of action, including:
- Antioxidant Activity : Many derivatives of furan and thiophene have shown potential as antioxidants, which can protect cells from oxidative stress.
- Enzyme Inhibition : Compounds with similar structures have been studied for their ability to inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases like Alzheimer's.
- Cytoprotective Effects : Some studies suggest that these compounds may protect cells from damage induced by toxic agents.
1. Cytotoxicity and Cell Viability
A study investigated the cytotoxic effects of this compound on human colon fibroblast cells. The compound demonstrated a significant protective effect against DNA damage induced by carcinogens, suggesting potential chemopreventive properties. Cells pretreated with the compound showed reduced DNA strand breaks and maintained mitochondrial integrity compared to untreated controls .
2. Antioxidant Properties
The antioxidant capability of this compound was evaluated using various assays such as DPPH radical scavenging and ferric reducing antioxidant power (FRAP). Results indicated that the compound effectively scavenged free radicals, highlighting its potential use in preventing oxidative stress-related diseases.
3. Enzyme Inhibition Studies
In vitro studies have shown that this compound can inhibit AChE activity, which is crucial for the treatment of Alzheimer's disease. The inhibition was dose-dependent, with IC50 values comparable to known AChE inhibitors .
Data Summary
| Biological Activity | Effect Observed | Reference |
|---|---|---|
| Cytotoxicity | Reduced DNA damage | |
| Antioxidant Activity | Scavenging free radicals | |
| Enzyme Inhibition | AChE inhibition |
Case Study 1: Chemopreventive Effects
In a controlled laboratory setting, this compound was administered to CCD-18Co cells prior to exposure to the carcinogen 4-nitroquinoline 1-oxide (4NQO). The results indicated that pretreatment with the compound significantly reduced cytotoxicity and preserved mitochondrial function, demonstrating its potential as a chemopreventive agent .
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective properties of similar compounds against neurotoxic agents. The results suggested that these compounds could mitigate neurodegeneration by inhibiting AChE and enhancing cholinergic signaling pathways, providing a basis for further exploration of this compound in neuroprotective therapies .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Acetamide Derivatives
Key Observations :
- Heterocyclic Diversity : Replacing the ethyl-linked furan-thiophene with benzothiazole or thiazole alters steric bulk and electronic profiles, impacting binding specificity.
Physicochemical Properties
Q & A
Q. What advanced purification techniques improve yield for scale-up synthesis?
- Methodology : Combine flash chromatography (C18 reverse-phase) with gradient elution (MeOH/H₂O) to separate polar byproducts. For enantiomeric purity, chiral HPLC (Chiralpak columns) resolves stereoisomers. Continuous flow reactors enhance reproducibility in multi-gram syntheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
